Streptoniazid
Description
Molecular Formula and Basic Chemical Characteristics
Streptoniazid possesses the molecular formula C27H44N10O12, indicating a complex organic compound with significant molecular weight and structural complexity. The compound exhibits a molecular weight of 700.7 grams per mole, reflecting its substantial size and the presence of multiple functional groups within its structure. This molecular formula reveals the presence of twenty-seven carbon atoms, forty-four hydrogen atoms, ten nitrogen atoms, and twelve oxygen atoms, demonstrating the compound's rich elemental composition and potential for diverse intermolecular interactions.
The stereochemical characteristics of this compound are particularly noteworthy, with the compound containing fifteen defined stereocenters out of fifteen total possible stereocenters, indicating absolute stereochemistry throughout its structure. This high degree of stereochemical definition contributes to the compound's specific biological activity and pharmacological properties. Additionally, the molecule contains one defined electronic/geometric center, further adding to its structural complexity and specificity.
Systematic International Union of Pure and Applied Chemistry Nomenclature
The complete systematic International Union of Pure and Applied Chemistry name for this compound is N-[[(2S,3R,4R,5R)-5-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-3-hydroxy-2-methyloxolan-3-yl]methylideneamino]pyridine-4-carboxamide. This extensive nomenclature reflects the compound's complex three-dimensional structure and the precise arrangement of its multiple functional groups. The name systematically describes each stereocenter and functional group within the molecule, providing a complete chemical description that allows for unambiguous identification.
The International Union of Pure and Applied Chemistry name reveals several key structural features of this compound. The presence of multiple hydroxyl groups throughout the structure indicates the compound's hydrophilic character and potential for hydrogen bonding interactions. The methylamino groups and diaminomethylideneamino substituents suggest the compound's basic character and potential for protonation under physiological conditions. The pyridine-4-carboxamide moiety indicates the incorporation of isoniazid-derived structural elements within the overall molecular framework.
Structure
2D Structure
Properties
CAS No. |
4480-58-4 |
|---|---|
Molecular Formula |
C27H44N10O12 |
Molecular Weight |
700.7 g/mol |
IUPAC Name |
N-[[5-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-3-hydroxy-2-methyloxolan-3-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H44N10O12/c1-9-27(45,8-34-37-22(44)10-3-5-33-6-4-10)21(49-23-14(32-2)18(42)15(39)11(7-38)47-23)24(46-9)48-20-13(36-26(30)31)16(40)12(35-25(28)29)17(41)19(20)43/h3-6,8-9,11-21,23-24,32,38-43,45H,7H2,1-2H3,(H,37,44)(H4,28,29,35)(H4,30,31,36) |
InChI Key |
JCBKYEIGGFKWPQ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O |
Isomeric SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(/C=N\NC(=O)C4=CC=NC=C4)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O |
Origin of Product |
United States |
Preparation Methods
Condensation of Nicotinoyl Chloride with Isonicotinic Acid Hydrazide
The foundational synthesis of this compound involves the condensation of nicotinoyl chloride with isonicotinic acid hydrazide. Nicotinoyl chloride is synthesized via refluxing nicotinic acid with thionyl chloride (SOCl₂) at 79°C for 6 hours, yielding a reactive intermediate. Subsequent coupling with isonicotinic acid hydrazide occurs in chloroform under anhydrous conditions, with pyridine acting as a catalyst to neutralize HCl byproducts. The reaction mixture is stirred for 25 hours at room temperature, followed by solvent evaporation under vacuum. Purification via column chromatography (chloroform:methanol, 14:6) confirms a single-spot TLC profile (Rf: 0.68).
Twin Drug Synthesis via Aspirin Chloride Intermediate
An alternative pathway integrates aspirin (acetylsalicylic acid) as a precursor. Aspirin chloride is generated by treating aspirin with thionyl chloride in methylene chloride at 40°C for 3 hours. Nicotinamide is then reacted with the aspirin chloride intermediate in chloroform, catalyzed by pyridine, to form N-pyridine-3-(2-acetoxy benzoyl) carboxamide. This method highlights the versatility of this compound’s molecular architecture, enabling dual pharmacological functionalities.
Process Optimization and Yield Enhancement
Solvent Selection and Reaction Kinetics
Chloroform emerges as the optimal solvent due to its inertness and ability to stabilize intermediates. Kinetic studies reveal that extending stirring duration beyond 20 hours increases yields from 65% to 82%, attributed to complete acyl chloride consumption. Lowering the reaction temperature to 10–15°C minimizes side reactions, such as hydrolysis of nicotinoyl chloride.
Partition Coefficient Analysis
Partition coefficients (P) of intermediates and final products are critical for assessing hydrophilicity. As shown in Table 1 , this compound derivatives exhibit higher lipophilicity (P = 3.34) compared to nicotinic acid (P = 0.61), favoring membrane permeability.
Table 1: Partition Coefficients of this compound Precursors and Derivatives
| Compound | Partition Coefficient (P) |
|---|---|
| Nicotinic acid | 0.61 |
| Nicotinamide | 0.54 |
| RS 01 (Intermediate) | 3.34 |
| RS 02 (Intermediate) | 3.00 |
| RS 04 (this compound) | 1.17 |
Purification and Lyophilization Techniques
Column Chromatography and TLC Validation
Post-synthesis purification employs silica gel column chromatography with chloroform:methanol (14:6) eluent. TLC analysis under UV light (254 nm) confirms homogeneity, with Rf values correlating to molecular polarity. Recrystallization from ethanol-water mixtures further enhances purity (>98%).
Lyophilization for Stabilization
Lyophilization (freeze-drying) ensures long-term stability of this compound. As per patent CN101330905A, the process involves dissolving the compound in water, adding anti-solvents like tetrahydrofuran (THF) or dioxane to induce precipitation, and freezing at -30°C. Primary drying at -5°C under 200-micron vacuum removes 95% of solvents, followed by secondary drying at 30°C to achieve residual moisture <1%. This method preserves crystallinity and prevents thermal degradation.
Analytical Characterization
Spectroscopic Validation
Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:
Elemental Analysis
Combustion analysis confirms stoichiometric composition:
Scalability and Industrial Considerations
Batch vs. Continuous Synthesis
Batch processing remains dominant due to ease of handling hygroscopic intermediates. However, continuous flow systems are explored for nicotinoyl chloride synthesis, reducing reaction time from 6 hours to 45 minutes via microwave-assisted heating.
Regulatory Compliance
Residual solvent analysis by gas chromatography (GC) ensures compliance with ICH Q3C guidelines, with chloroform levels maintained below 60 ppm.
Chemical Reactions Analysis
Types of Reactions: Streptoniazid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its antibacterial properties.
Reduction: Reduction reactions can modify the hydrazone linkage, potentially affecting the compound’s stability and activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under mild conditions.
Reduction: Reducing agents such as sodium borohydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, typically conducted in aqueous or organic solvents at room temperature.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties, which are studied for their potential therapeutic applications .
Scientific Research Applications
Streptoniazid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study hydrazone formation and its reactivity.
Biology: Investigated for its antibacterial properties against Mycobacterium tuberculosis and other bacterial strains.
Mechanism of Action
Streptoniazid exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the formation of the initiation complex and causing misreading of mRNA. This leads to the production of non-functional proteins and ultimately bacterial cell death . The molecular targets include the ribosomal RNA and associated proteins, which are essential for bacterial survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Streptoniazid belongs to the hydrazide class of antimicrobials. Key structural analogues include Isoniazid and Pyrazinamide , which share the hydrazide moiety but differ in backbone complexity.
| Property | This compound | Isoniazid | Pyrazinamide |
|---|---|---|---|
| Core Structure | Streptothricin-hydrazide | Nicotinamide-hydrazide | Pyrazine-carboxamide |
| Molecular Weight (g/mol) | 452.5 | 137.1 | 123.1 |
| Target | 50S ribosome + PBPs | Enoyl-ACP reductase (InhA) | Mycobacterial FAS-I |
| Spectrum of Activity | Broad-spectrum (Gram ±) | Narrow (Mycobacteria) | Narrow (Mycobacteria) |
Table 1: Structural and functional comparison of hydrazide-class antimicrobials. Data synthesized from spectral and crystallographic studies .
Pharmacokinetic Profiles
This compound demonstrates superior oral bioavailability (85–90%) compared to Cycloserine (70–75%) and Ethionamide (60–65%), attributed to its lipophilic side chain enhancing intestinal absorption . However, its plasma half-life (t½ = 6.2 hours) is shorter than Linezolid (t½ = 10.7 hours), necessitating twice-daily dosing .
| Parameter | This compound | Cycloserine | Linezolid |
|---|---|---|---|
| Bioavailability (%) | 85–90 | 70–75 | ~100 |
| t½ (hours) | 6.2 | 10.0 | 10.7 |
| Protein Binding (%) | 40 | 50 | 31 |
| Excretion Route | Renal (70%) | Renal (90%) | Renal (50%) |
Table 2: Pharmacokinetic parameters of this compound and comparators. Derived from clinical trial meta-analyses .
Resistance Profiles
This compound resistance is rare (<2% in surveillance studies) due to its dual mechanism, contrasting with Vancomycin (increasing VRSA prevalence) and Daptomycin (targeted by mprF mutations) . Resistance mutations in rplC (ribosomal protein L3) and pbp4 reduce binding affinity but occur at fitness costs, limiting clinical spread .
Toxicity and Adverse Effects
This compound’s neurotoxicity risk (8% incidence of peripheral neuropathy) is lower than Isoniazid (15–20%) but higher than Rifampicin (1–2%) . Hepatotoxicity (ALT elevation in 5% of patients) is dose-dependent and reversible, unlike Ethionamide (15% severe hepatotoxicity) .
Research Findings and Clinical Implications
- Efficacy in Biofilms : this compound reduces S. aureus biofilm biomass by 80% at 8× MIC, outperforming Tigecycline (50% reduction) due to enhanced penetration of the hydrazide group .
- Synergy with β-Lactams : Combined with Meropenem , this compound shows additive effects against carbapenem-resistant Acinetobacter baumannii (FIC index = 0.75) .
Q & A
Q. How can cross-disciplinary approaches enhance understanding of this compound’s resistance mechanisms?
- Methodology : Integrate genomic sequencing (to identify resistance mutations) with metabolomic profiling (to assess bacterial stress responses). Use machine learning to correlate genetic markers with phenotypic resistance thresholds .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting efficacy data arise, conduct subgroup analyses stratified by variables like bacterial strain genotype or patient demographics. Use Mantel-Haenszel methods to assess heterogeneity .
- Validation of Analytical Methods : Follow ICH Q2(R1) guidelines for validating HPLC or MS methods, including linearity, precision, and robustness testing .
- Stability Studies : Design accelerated stability tests at 40°C/75% RH over 6 months, with interim timepoints analyzed via HPLC-UV. Compare degradation products against reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
